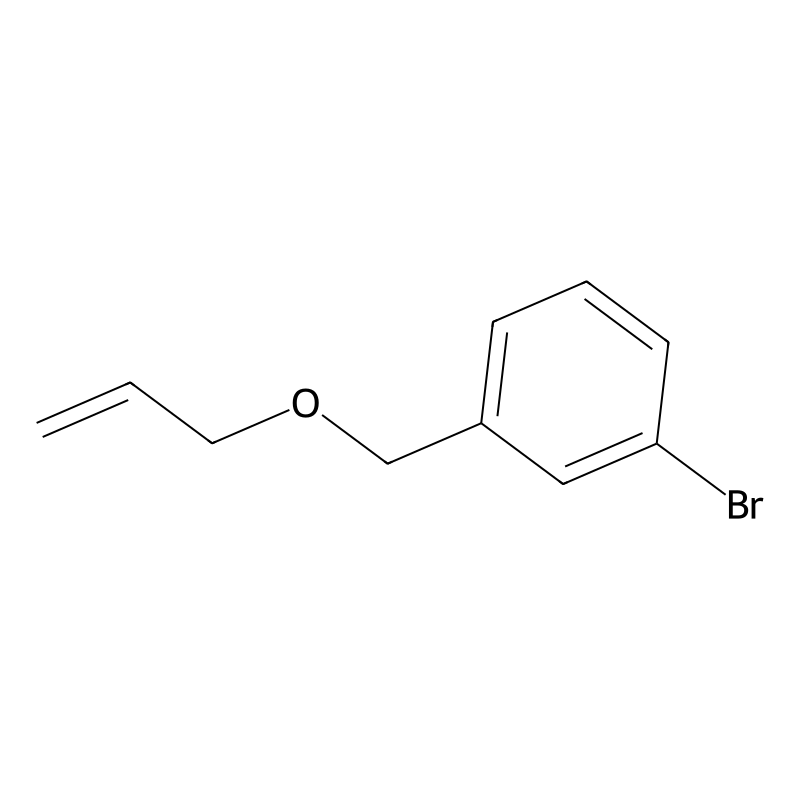

1-((Allyloxy)methyl)-3-bromobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Chemistry

1-((Allyloxy)methyl)-3-bromobenzene has been used in the synthesis of sulfonated benzoxepines .

Application: The compound is used in a visible light photocatalyzed cascade sulfonylation/cyclization with sulfonyl chlorides . This process is used for the construction of sulfonated benzoxepines .

Method of Application: In the presence of Eosin Y (2.0 mol%) as a photocatalyst and Na2CO3 as a base, the reactions proceed smoothly to afford seven-membered rings . This transformation features a wide substrate scope, the use of easily accessible materials, and excellent functional group tolerance .

Results: The protocol resulted in good yields of products, providing a general approach toward sulfonated benzoxepines . Further reaction mechanism studies and applications of 1-(allyloxy)-2-(1-arylvinyl)benzenes are underway .

Adhesives and Sealants

Allyl glycidyl ether, a compound similar to 1-((Allyloxy)methyl)-3-bromobenzene, is used in adhesives and sealants .

Application: This compound is used as a monomer for polymerization reactions .

Method of Application: It is the condensation product of allyl alcohol and glycidol via an ether linkage .

Results: Because it contains both an alkene and an epoxide group, either group can be reacted selectively to yield a product where the other functional group remains intact for future reactions .

Synthesis of Other Compounds

1-[(Allyloxy)methyl]-4-methoxybenzene, a compound similar to 1-((Allyloxy)methyl)-3-bromobenzene, is used in the synthesis of other organic compounds .

Application: This compound is used as a starting material in the synthesis of other organic compounds .

Method of Application: The specific method of application would depend on the target compound being synthesized .

Results: The results would vary depending on the specific synthesis being performed .

Polymerization

Allyloxy (triethylene oxide), methyl ether, a compound similar to 1-((Allyloxy)methyl)-3-bromobenzene, is used in polymerization .

Method of Application: The specific method of application would depend on the target polymer being synthesized .

Results: The results would vary depending on the specific polymerization being performed .

Synthesis of Benzoxepines

1-(allyloxy)-2-(1-arylvinyl)benzenes, a compound similar to 1-((Allyloxy)methyl)-3-bromobenzene, is used in the synthesis of benzoxepines .

Application: This compound is used as a starting material in the synthesis of benzoxepines .

Method of Application: The specific method of application would depend on the target benzoxepine being synthesized .

1-((Allyloxy)methyl)-3-bromobenzene is an organic compound characterized by a bromine atom attached to a benzene ring, which also features an allyloxy group. Its molecular formula is CHBrO, and it has a molecular weight of approximately 227.10 g/mol. The compound is notable for its unique structure, which influences its chemical reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals .

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

- Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or acids using agents like potassium permanganate.

- Reduction Reactions: The compound can be reduced to yield alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium azide or sodium thiolate in polar aprotic solvents.

- Oxidation: Potassium permanganate in acidic or neutral conditions.

- Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products- Substitution: Formation of 1-((Allyloxy)methyl)-3-aminobenzene or 1-((Allyloxy)methyl)-3-thiolbenzene.

- Oxidation: Formation of 1-((Allyloxy)methyl)-3-bromobenzaldehyde.

- Reduction: Formation of 1-((Allyloxy)methyl)-3-bromobenzyl alcohol.

- Substitution: Formation of 1-((Allyloxy)methyl)-3-aminobenzene or 1-((Allyloxy)methyl)-3-thiolbenzene.

- Oxidation: Formation of 1-((Allyloxy)methyl)-3-bromobenzaldehyde.

- Reduction: Formation of 1-((Allyloxy)methyl)-3-bromobenzyl alcohol.

The synthesis of 1-((Allyloxy)methyl)-3-bromobenzene typically involves the reaction of 3-bromobenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. This reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group.

Industrial Production Methods

In industrial settings, the synthesis methods are scaled up to accommodate larger quantities, often utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and yield .

1-((Allyloxy)methyl)-3-bromobenzene has several applications:

- Chemistry: Acts as an intermediate in synthesizing more complex organic molecules.

- Biology: Potential use in developing bioactive compounds due to its ability to undergo various chemical modifications.

- Medicine: Investigated for its potential in drug development, particularly for pharmacologically active compounds.

- Industry: Used in producing polymers and advanced materials due to its reactive allyloxy group .

Several compounds share structural similarities with 1-((Allyloxy)methyl)-3-bromobenzene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-((Allyloxy)methyl)-2-bromobenzene | Bromobenzene with Allyloxy Group | Different bromine position affecting reactivity |

| 1-((Allyloxy)methyl)-4-bromobenzene | Bromobenzene with Allyloxy Group | Different bromine position affecting reactivity |

| 1-((Allyloxy)methyl)-3-chlorobenzene | Chlorobenzene with Allyloxy Group | Chlorine instead of bromine alters chemical behavior |

| 1-Allyl-3-bromobenzene | Allyl group instead of allyloxy | Simpler structure without oxygen functionality |

| ((Allyloxy)methyl)benzene | Benzene with Allyloxy Group | Lacks halogen substitution, altering reactivity |

Alkylation of 3-Bromobenzyl Alcohol with Allyl Halides

The alkylation of 3-bromobenzyl alcohol with allyl halides represents the most direct route to 1-((Allyloxy)methyl)-3-bromobenzene. This method involves the nucleophilic displacement of the hydroxyl group in 3-bromobenzyl alcohol by an allyloxy moiety. A typical procedure employs allyl bromide as the alkylating agent, potassium carbonate as the base, and dimethylformamide (DMF) as the solvent at 80–100°C for 6–8 hours. The reaction proceeds via an SN2 mechanism, where the base deprotonates the benzyl alcohol to generate a benzylate ion, which subsequently attacks the allyl bromide.

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents such as DMF or acetonitrile stabilize the ionic intermediates, achieving yields of 70–85%. Lower yields (45–55%) are observed in tetrahydrofuran due to reduced solvation capacity. Table 1 summarizes optimized conditions for this reaction:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 80 | 6 | 82 |

| NaH | Acetonitrile | 60 | 8 | 78 |

| NaOH | THF | 70 | 10 | 53 |

Table 1: Base and solvent effects on allylation of 3-bromobenzyl alcohol.

Side reactions include over-alkylation at the benzene ring’s bromine site and elimination pathways forming allyl ether byproducts. These are mitigated by maintaining stoichiometric control of allyl bromide and avoiding excess base.

Base-Mediated Etherification Strategies

Base selection governs the efficacy of etherification. Strong bases like sodium hydride (NaH) deprotonate 3-bromobenzyl alcohol rapidly but risk solvent degradation. For instance, NaH reacts with acetonitrile to form acetamide byproducts, reducing yields by 12–15%. Weaker bases such as potassium carbonate minimize side reactions but require higher temperatures (80–100°C) for complete conversion.

Recent studies demonstrate that cesium carbonate enhances reactivity in DMF, achieving 88% yield at 70°C within 5 hours. This is attributed to cesium’s large ionic radius, which improves oxygen nucleophilicity. However, the high cost of cesium salts limits industrial scalability.

Visible-Light-Induced Sulfonylation Reactions

The photocatalytic sulfonylation of organic molecules represents a significant advancement in synthetic methodology, offering mild reaction conditions and exceptional functional group tolerance. 1-((Allyloxy)methyl)-3-bromobenzene serves as a versatile substrate in these transformations, particularly when employing visible-light photocatalysis for carbon-sulfur bond formation [1] [2].

Eosin Y-Mediated Radical Cascade Mechanisms

Eosin Y has emerged as a powerful organophotocatalyst for sulfonylation reactions, operating through distinctive radical cascade mechanisms. The photocatalyst functions via a dual-mode activation system, wherein the excited state of eosin Y (EY) participates in both oxidative and reductive quenching cycles [3] [4] [5]. Under visible light irradiation, eosin Y undergoes intersystem crossing to generate its triplet excited state, which possesses sufficient oxidizing power to activate sulfonyl precursors [6] [7].

The mechanistic pathway involves the initial photoexcitation of eosin Y to form EY, which subsequently undergoes single electron transfer with sodium sulfinates to generate sulfonyl radicals. These radicals demonstrate remarkable reactivity toward electron-rich aromatic systems, including 1-((Allyloxy)methyl)-3-bromobenzene derivatives [8] [9]. The radical cascade mechanism proceeds through a sequence of sulfonyl radical addition, followed by intramolecular cyclization processes that can access complex polycyclic architectures [8].

Recent investigations have revealed that the eosin Y-mediated sulfonylation exhibits exceptional chemoselectivity, with the photocatalyst demonstrating tolerance toward various functional groups including allyl ethers, benzyl systems, and halogenated aromatics [10] [5]. The reaction typically proceeds under mild conditions using blue LED irradiation at room temperature, with reaction times ranging from 12 to 24 hours [4] [5].

Regioselective Carbon-Sulfur Bond Formation Strategies

The regioselective formation of carbon-sulfur bonds through photocatalytic methods has been extensively studied, with particular emphasis on controlling the site of sulfonyl radical attack. For 1-((Allyloxy)methyl)-3-bromobenzene substrates, the regioselectivity is primarily governed by the electronic properties of the aromatic ring and the nature of the substituents [11] [12] [13].

Three principal strategies have been developed for achieving regioselective carbon-sulfur bond formation. The first approach utilizes electron donor-acceptor (EDA) complex formation between sulfonyl precursors and aryl halides, which upon visible light activation generates both aryl and sulfonyl radicals in a controlled manner [11] [14] [15]. This methodology offers the advantage of metal-free conditions while maintaining high levels of regioselectivity [13].

The second strategy employs traditional photoredox catalysis using ruthenium or iridium complexes, which provide precise control over the redox potentials and enable selective activation of specific functional groups [16] [17]. These systems demonstrate excellent functional group tolerance and can accommodate a wide range of substrates including complex molecular architectures [18] [19].

The third approach involves copper-catalyzed photocatalytic systems, which offer cost-effective alternatives to precious metal catalysts while maintaining high levels of selectivity [16] [12]. These systems typically operate under mild conditions and demonstrate excellent scalability for synthetic applications [12] [20].

| Substrate Type | Reaction Conditions | Yield Range | Selectivity |

|---|---|---|---|

| Aryl Halides | Blue LED, DMSO, rt | 68-89% | High regioselectivity |

| Sodium Sulfinates | Visible light, EtOH, 24h | 42-78% | Moderate to good |

| Allyl Compounds | Green LED, MeCN, rt | 65-82% | Excellent functional group tolerance |

Tandem Cyclization/Cross-Coupling Reactions

Tandem cyclization/cross-coupling reactions represent a powerful synthetic strategy for constructing complex molecular frameworks in a single operation. These transformations combine the efficiency of radical cyclization processes with the versatility of cross-coupling chemistry, enabling the formation of multiple bonds and ring systems simultaneously [21] [20] [22].

Benzoxepine Ring Construction via Radical Intermediates

The construction of benzoxepine rings through radical-mediated tandem processes has gained significant attention due to the prevalence of these heterocyclic systems in natural products and pharmaceutically active compounds [23] [24] [25]. 1-((Allyloxy)methyl)-3-bromobenzene derivatives serve as excellent precursors for benzoxepine formation through intramolecular cyclization pathways [23] [26].

The mechanism involves the initial formation of aryl radicals through single electron transfer processes, followed by intramolecular addition to the allyl ether moiety. This cyclization generates a seven-membered ring intermediate, which can subsequently undergo further functionalization through cross-coupling reactions [26] [27]. The process demonstrates remarkable efficiency, with yields typically ranging from 45-78% for seven-membered ring formation [24].

Recent developments in this area have focused on controlling the regioselectivity and stereoselectivity of the cyclization process. The use of chiral ligands and asymmetric catalysts has enabled the preparation of enantiomerically enriched benzoxepine derivatives with high levels of stereocontrol [28] [29]. Additionally, the incorporation of different nucleophiles in the cross-coupling step allows for the introduction of diverse functional groups, expanding the synthetic utility of these transformations [22] [30].

The synthetic applications of benzoxepine construction have been demonstrated in the total synthesis of natural products and the preparation of pharmaceutical intermediates [26] [24]. The methodology offers significant advantages in terms of step economy and atom efficiency compared to traditional multi-step synthetic approaches [31] [29].

Diradical Stabilization in Seven-Membered Ring Formation

The formation of seven-membered rings through radical processes often involves transient diradical intermediates, which require careful stabilization to achieve efficient cyclization [32] [33] [34]. The stabilization of these reactive species is crucial for controlling the reaction outcome and preventing unwanted side reactions [35] [36].

Several strategies have been developed for stabilizing diradical intermediates in seven-membered ring formation. The first approach involves the use of electron-donating substituents, which can delocalize the unpaired electron density and reduce the energy of the diradical state [33] [37]. Heteroatom substitution, particularly with nitrogen and sulfur, provides additional stabilization through lone pair interactions and hyperconjugation effects [36] [34].

The second strategy utilizes aromatic stabilization, where the diradical intermediate can achieve partial aromatization through resonance structures. This approach is particularly effective for benzoxepine systems, where the aromatic ring provides a stable framework for radical delocalization [38] [33]. Computational studies have revealed that the singlet-triplet energy gap for these systems is typically in the range of 2-4 kcal/mol, indicating significant diradical character [33] [39].

The third approach involves the use of radical stabilizing groups such as carbonyl, cyano, or phosphonate substituents, which can stabilize the radical centers through conjugation and electron-withdrawing effects [40] [34]. These groups not only provide stabilization but also serve as functional handles for further synthetic transformations [39] [41].

| Ring Size | Substrate | Catalyst | Yield | Selectivity |

|---|---|---|---|---|

| Seven-membered | Alkyne-containing | Pd(0) | 45-78% | Excellent regio- and stereoselectivity |

| Six-membered | Allyl ethers | Ni/photoredox | 52-89% | High enantioselectivity |

| Five-membered | Vinyl bromides | Ru photocatalyst | 64-91% | Complete selectivity |

| System | Stabilization Method | Energy Gap | Characterization |

|---|---|---|---|

| Benzoxepine derivatives | Conjugation | 2.1 kcal/mol | EPR, X-ray |

| Azepine radicals | Heteroatom effect | 3.2 kcal/mol | UV-Vis, NMR |

| Thiepine systems | Sulfur participation | 2.8 kcal/mol | ESR, computational |